molecular formula C15H23N3O4 B1421674 tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1219828-18-8

tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B1421674
CAS No.: 1219828-18-8
M. Wt: 309.36 g/mol
InChI Key: YAHXROQEABJSOY-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H23N3O4 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Anticancer Drugs

Tert-butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate is a key intermediate in the synthesis of small molecule anticancer drugs. It is synthesized using a method involving nucleophilic substitution, oxidation, halogenation, and elimination reactions. This compound has been used in the development of various small molecule anticancer drugs, due to its role in targeting the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival in cancer cells. The method's high yield (up to 71.4%) makes it a practical approach for producing anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).

Molecular Structure and X-ray Studies

X-ray studies of similar compounds, like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, reveal significant structural insights. These studies show how molecular packing is driven by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. Such studies are crucial for understanding the structural properties of these compounds and their derivatives (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Asymmetric Synthesis for Nociceptin Antagonists

The compound has been used in the efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists. Key steps in the synthesis include diastereoselective reduction and isomerization, proving applicable for large-scale operations. This demonstrates its role in developing targeted therapeutic agents (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

Properties

IUPAC Name

tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-8-6-11(7-9-18)10-21-13-5-4-12(19)16-17-13/h4-5,11H,6-10H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHXROQEABJSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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